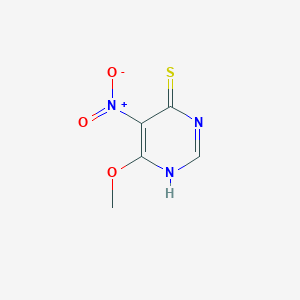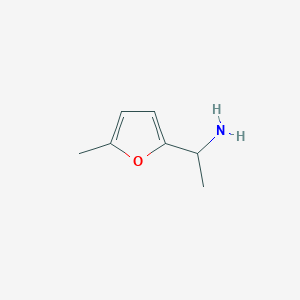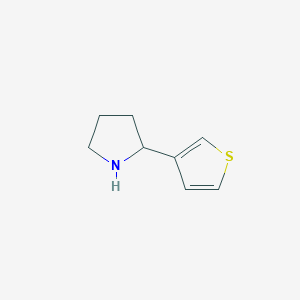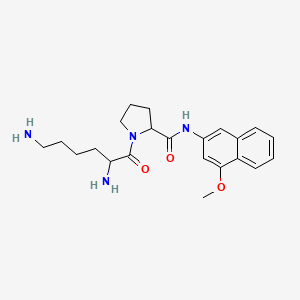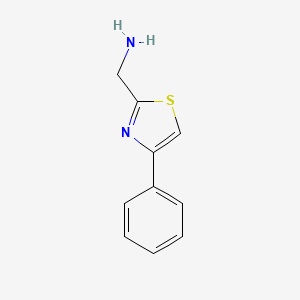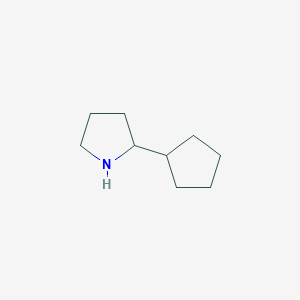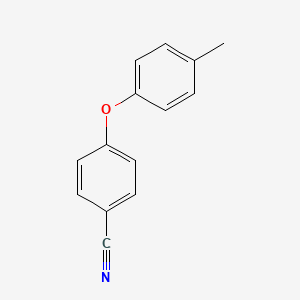
3-chloro-N-(2,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2,4-dimethylphenyl)propanamide, otherwise known as 3-Chloro-N-methyl-2,4-dimethylphenylpropanamide, is a synthetic compound that is widely used in scientific research. This compound is a white, crystalline powder that is soluble in water, ethanol, and diethyl ether. It is used in a variety of applications due to its unique properties and chemical structure, and has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Chlorinated compounds like chlorophenols, which share structural similarities with 3-chloro-N-(2,4-dimethylphenyl)propanamide, are evaluated for their environmental impact, especially in aquatic environments. Research by Krijgsheld and Gen (1986) on chlorophenols highlights their moderate toxic effects on mammalian and aquatic life and discusses their biodegradability under certain conditions, emphasizing the need for understanding their persistence and bioaccumulation potential in environmental assessments Krijgsheld & Gen, 1986.
Toxicology and Human Health
Studies on the toxicity of related herbicides and chlorinated compounds, such as 2,4-D, underscore the importance of evaluating occupational risks and potential health effects. The toxicological profile and the impact of such compounds on human health and ecosystems are critical areas of research, aiming to understand their carcinogenicity, reproductive toxicity, and endocrine-disrupting capabilities Zuanazzi, Ghisi, & Oliveira, 2020.
Chemical Synthesis and Reactivity
The synthesis and chemical behavior of chlorinated compounds in various reactions are significant for developing pharmaceuticals, agrochemicals, and other industrial chemicals. Studies on dirhenium complexes, for instance, provide insights into the redox chemistry of chlorinated ligands, offering a foundation for designing new compounds with specific reactivities and properties Ara & Walton, 1992.
Downstream Processing and Industrial Applications
Research on the downstream processing of biologically produced chemicals, such as diols from fermentation broths, involves the separation and purification techniques crucial for industrial production. This area explores the economic and technical challenges in the microbial production of chemicals, with implications for sustainable manufacturing practices Xiu & Zeng, 2008.
Environmental Remediation
The degradation of chlorinated phenols by zero-valent iron and its bimetallic systems is a pivotal area of research focused on remediating chlorinated organic pollutants. This body of work aims to enhance the efficiency and sustainability of treating contaminated water and soil, highlighting the role of advanced materials in environmental protection Gunawardana, Singhal, & Swedlund, 2011.
Propriétés
IUPAC Name |
3-chloro-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELVOCFFFLHOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399298 |
Source


|
| Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethylphenyl)propanamide | |
CAS RN |
39494-04-7 |
Source


|
| Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

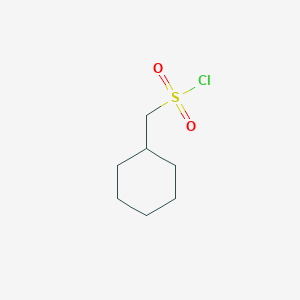


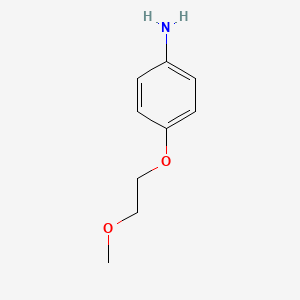
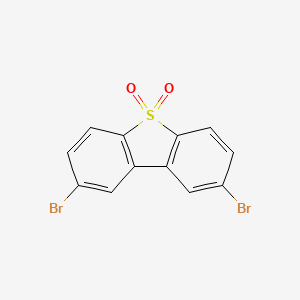
![2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole](/img/structure/B1350921.png)

